2-Methyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone family. It serves as a crucial building block in organic synthesis and medicinal chemistry due to its diverse biological activities. It can be found naturally in plants like Swertia angustifolia []. Scientific research focuses on its potential applications as an antimicrobial, antifungal, antitumor, and anti-inflammatory agent.
2-Methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. It is classified as a quinazolinone derivative, which indicates that it contains a carbonyl group adjacent to the nitrogen atom in the quinazoline structure.
The primary source of 2-methylquinazolin-4-ol is through synthetic pathways involving anthranilic acid or its derivatives. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their pharmacological properties. Quinazolinones, including 2-methylquinazolin-4-ol, are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
The synthesis of 2-methylquinazolin-4-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to various derivatives with potentially enhanced biological activity.
The molecular structure of 2-methylquinazolin-4-ol consists of a quinazoline backbone with a methyl group at the second position and a hydroxyl group at the fourth position. The chemical formula is , with a molecular weight of approximately 164.17 g/mol.
2-Methylquinazolin-4-ol can undergo various chemical reactions:
These reactions expand the utility
2-Methylquinazolin-4-ol (CAS No. 1769-24-0) is a bicyclic heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. Its systematic IUPAC name is 2-methylquinazolin-4-ol, though it is equivalently designated as 2-methyl-4(3H)-quinazolinone due to lactam-lactim tautomerism, where the 4-ol form dominates in solid states [2] [8]. The core structure consists of a benzene ring fused to a pyrimidine ring, with a methyl group at position 2 and a hydroxyl (or carbonyl) group at position 4 [2]. Key identifiers include:
Table 1: Nomenclature and Identifiers of 2-Methylquinazolin-4-ol
Classification | Identifier |
---|---|
Systematic Name | 2-Methylquinazolin-4-ol |
Alternative Name | 2-Methyl-4(3H)-quinazolinone |
CAS Number | 1769-24-0 |
Molecular Formula | C₉H₈N₂O |
ChemSpider ID | 14909 |
Structurally, it belongs to the quinazolinone family, characterized by two nitrogen atoms at positions 1 and 3 within the six-membered heterocyclic ring. This scaffold is planar and aromatic, enabling π-stacking interactions critical for binding biological targets [2] [4].
Quinazolin-4-ol derivatives emerged prominently in medicinal chemistry following the first synthesis of a quinazoline derivative by Griess in 1869 [9]. Early 20th-century work by Gabriel and Colman established methods to synthesize substituted variants, highlighting their chemical versatility [9]. The unsubstituted quinazolin-4-ol scaffold was initially studied for its physicochemical properties, but the introduction of a methyl group at C-2 (as in 2-methylquinazolin-4-ol) marked a pivotal advancement. This modification enhanced metabolic stability and lipophilicity, improving bioavailability [9]. By the mid-20th century, quinazolin-4-ols were recognized as precursors to bioactive molecules, leading to drugs like the antihypertensive prazosin [9]. The discovery of 2-methylquinazolin-4-ol’s enzyme inhibition (e.g., poly(ADP-ribose) synthetase) in the late 20th century cemented its role as a pharmacophore [1] [6].
Heterocyclic compounds like quinazolin-4-ols are "privileged scaffolds" due to their structural versatility and broad bioactivity. The 2-methylquinazolin-4-ol core exemplifies this through:
Table 2: Key Structural Features Enabling Privileged Scaffold Status
Structural Feature | Role in Bioactivity |
---|---|
N-1 and N-3 Atoms | Serve as hydrogen-bond acceptors; facilitate enzyme active-site interactions |
C-2 Methyl Group | Enhances lipophilicity and metabolic stability; modulates electron density |
C-4 Hydroxyl Group | Participates in tautomerism; acts as hydrogen-bond donor/acceptor |
Fused Aromatic System | Enables π-stacking with protein residues (e.g., PARP-1’s hydrophobic pocket) |
This scaffold’s adaptability is evidenced in recent antimicrobial and cytotoxic agents, where derivatives show enhanced activity via strategic substitutions [3] [9]. Its prevalence in FDA-approved drugs underscores its therapeutic relevance [10].
2-Methylquinazolin-4-ol exhibits targeted enzyme inhibition, underpinning its mechanistic relevance:
Table 3: Biochemical Targets and Inhibition Parameters
Target Enzyme | Inhibition Constant (Kᵢ/IC₅₀) | Mechanism |
---|---|---|
PARP | 1.1 μM | Competitive inhibition at NAD⁺-binding site |
ATCase | 0.20 mM | Concentration-dependent allosteric inhibition |
This dual-targeting capability highlights the scaffold’s versatility in medicinal chemistry [1] [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7